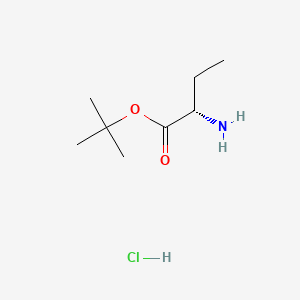

(S)-tert-Butyl 2-aminobutanoate hydrochloride

説明

BenchChem offers high-quality (S)-tert-Butyl 2-aminobutanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl 2-aminobutanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl (2S)-2-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPKETQBSXWOBJ-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705506 | |

| Record name | tert-Butyl (2S)-2-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53956-05-1 | |

| Record name | tert-Butyl (2S)-2-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2S)-2-aminobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-tert-Butyl 2-aminobutanoate hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of (S)-tert-Butyl 2-aminobutanoate hydrochloride, a key building block in peptide synthesis and drug discovery. The information is presented to support research and development activities, with a focus on data accuracy and practical application.

Core Physical and Chemical Properties

(S)-tert-Butyl 2-aminobutanoate hydrochloride is the hydrochloride salt of the tert-butyl ester of (S)-2-aminobutanoic acid. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions. This compound is typically a white to off-white crystalline solid at room temperature.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of (S)-tert-Butyl 2-aminobutanoate hydrochloride.

| Property | Value | Source |

| CAS Number | 53956-05-1 | [1] |

| Molecular Formula | C₈H₁₈ClNO₂ | [1] |

| Molecular Weight | 195.7 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | Data not available; expected to be similar to related compounds. For example, the racemic mixture of methyl 2-aminobutanoate hydrochloride has a melting point of 150°C. | [2] |

| Boiling Point | Decomposes before boiling | N/A |

| Solubility | Good solubility in polar protic solvents (water, methanol, ethanol). Limited solubility in less polar solvents (ethers, hydrocarbons). | [1] |

Spectroscopic Data

While specific spectra for (S)-tert-Butyl 2-aminobutanoate hydrochloride are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the nine equivalent protons of the tert-butyl group, and a signal for the alpha-proton. The amino group protons may appear as a broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the ethyl side chain.

IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands. These would include stretches for the N-H bonds of the ammonium group (typically in the 3000-3300 cm⁻¹ region), C-H bonds (around 2850-2960 cm⁻¹), the C=O of the ester (around 1730-1750 cm⁻¹), and C-O stretching vibrations.

Experimental Protocols

Detailed experimental protocols are crucial for the consistent and reliable use of (S)-tert-Butyl 2-aminobutanoate hydrochloride in a research setting.

Synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride

A common synthetic route involves the esterification of (S)-2-aminobutanoic acid with isobutylene in the presence of an acid catalyst, followed by salt formation with hydrochloric acid.[3]

Experimental Workflow: Synthesis and Purification

References

An In-depth Technical Guide to (S)-tert-Butyl 2-aminobutanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-tert-Butyl 2-aminobutanoate hydrochloride, a valuable chiral building block in modern organic synthesis and pharmaceutical research. The document details its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on its role in solid-phase peptide synthesis.

Chemical Identity and Structure

(S)-tert-Butyl 2-aminobutanoate hydrochloride is the hydrochloride salt of the tert-butyl ester of (S)-2-aminobutanoic acid, a non-proteinogenic α-amino acid. The presence of the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, while the hydrochloride salt form enhances its stability and handling characteristics. The "(S)" designation indicates the stereochemistry at the α-carbon.

The chemical structure is as follows:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl (2S)-2-aminobutanoate;hydrochloride[1] |

| CAS Number | 53956-05-1[1] |

| Molecular Formula | C8H18ClNO2[1] |

| Molecular Weight | 195.7 g/mol [1] |

| Synonyms | H-Abu-OtBu·HCl, L-2-Aminobutyric acid tert-butyl ester HCl, H-2-ABU-OTBU HCL, (S)-2-Aminobutanoic acid tert-butyl ester HCl[1] |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value |

| Physical State | White to off-white crystalline solid[1] |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Soluble in organic solvents such as dimethylformamide. |

| 1H NMR Spectroscopy | Predicted chemical shifts (ppm): ~1.0 (t, 3H, CH3-CH2), ~1.5 (s, 9H, C(CH3)3), ~1.8-2.0 (m, 2H, CH3-CH2), ~3.9 (t, 1H, CH-NH2), ~8.5 (br s, 3H, NH3+) |

| Infrared Spectroscopy | Characteristic peaks (cm-1): ~2900-3100 (C-H stretch), ~1735 (C=O ester stretch), ~1600 (N-H bend), ~1150 (C-O stretch) |

Synthesis and Experimental Protocols

The synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride is most commonly achieved through the esterification of (S)-2-aminobutanoic acid with a tert-butyl source, followed by the formation of the hydrochloride salt.[1]

Synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride

Protocol 1: Esterification and Salt Formation

This protocol describes a general method for the synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride from (S)-2-aminobutanoic acid.

Materials:

-

(S)-2-aminobutanoic acid

-

tert-Butanol or isobutylene

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (gas or solution in diethyl ether)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Reaction vessel (autoclave if using isobutylene)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Esterification:

-

In a suitable reaction vessel, dissolve (S)-2-aminobutanoic acid in an excess of tert-butanol or introduce it into a reactor with isobutylene.

-

Add a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (S)-tert-Butyl 2-aminobutanoate free base.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude free base in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-tert-Butyl 2-aminobutanoate hydrochloride as a white solid.

-

Synthesis of Fmoc-(S)-2-aminobutanoic acid (Fmoc-Abu-OH)

For application in solid-phase peptide synthesis, the N-α-amino group of (S)-2-aminobutanoic acid needs to be protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) group.

Protocol 2: Fmoc Protection of (S)-2-aminobutanoic acid

Materials:

-

(S)-2-aminobutanoic acid

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate or sodium carbonate

-

Dioxane or acetone

-

Water

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (S)-2-aminobutanoic acid in a 10% aqueous solution of sodium bicarbonate or sodium carbonate.

-

In a separate flask, dissolve Fmoc-OSu in dioxane or acetone.

-

Add the Fmoc-OSu solution dropwise to the amino acid solution at room temperature while stirring vigorously.

-

Allow the reaction to proceed for several hours or overnight until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a large volume of water and wash with diethyl ether to remove unreacted Fmoc-OSu and other impurities.

-

Acidify the aqueous layer to a pH of approximately 2 with 1 M hydrochloric acid to precipitate the Fmoc-protected amino acid.

-

Extract the product with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solution under reduced pressure to obtain Fmoc-(S)-2-aminobutanoic acid as a white solid. The product can be further purified by recrystallization.

Applications in Peptide Synthesis

(S)-tert-Butyl 2-aminobutanoate hydrochloride serves as a precursor for the incorporation of the non-proteinogenic amino acid (S)-2-aminobutanoic acid (Abu) into peptide chains. This is primarily achieved through solid-phase peptide synthesis (SPPS) using the Fmoc-protected form, Fmoc-Abu-OH. The incorporation of Abu can enhance the metabolic stability of peptides and modify their conformational properties, which is advantageous in the development of peptide-based therapeutics.[1]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating Fmoc-Abu-OH into a peptide sequence using Fmoc-based SPPS is outlined below. This process involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support (resin).

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocol for SPPS using Fmoc-Abu-OH

Protocol 3: Manual Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for the incorporation of Fmoc-Abu-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminus

-

Fmoc-(S)-2-aminobutanoic acid (Fmoc-Abu-OH)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Solid-phase peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: If starting with a dry resin, swell it in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the solvent from the resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

-

-

Coupling of Fmoc-Abu-OH:

-

In a separate vial, dissolve Fmoc-Abu-OH (3-5 equivalents relative to the resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours, or until the coupling is complete (can be monitored by a Kaiser test).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

-

Applications in Drug Development

The incorporation of non-standard amino acids like (S)-2-aminobutanoic acid is a key strategy in medicinal chemistry and drug development.[1] By modifying peptide structures, researchers can:

-

Enhance Proteolytic Stability: Peptides containing non-natural amino acids can exhibit increased resistance to degradation by proteases, leading to a longer in vivo half-life.

-

Modulate Bioactivity: The altered side chain and stereochemistry can influence the peptide's conformation and its binding affinity to biological targets.

-

Structure-Activity Relationship (SAR) Studies: The systematic replacement of natural amino acids with analogs like Abu allows for a detailed investigation of the structural requirements for biological activity.[1]

-

Peptidomimetics: This compound is a valuable building block for the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties.[1]

Conclusion

(S)-tert-Butyl 2-aminobutanoate hydrochloride is a versatile and valuable reagent for researchers in organic synthesis and drug development. Its utility as a protected form of (S)-2-aminobutanoic acid makes it a key component in the synthesis of modified peptides and peptidomimetics with potentially enhanced therapeutic properties. The protocols and data provided in this guide are intended to support the effective use of this compound in a research setting.

References

An In-depth Technical Guide to (S)-tert-Butyl 2-aminobutanoate hydrochloride

CAS Number: 53956-05-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-tert-Butyl 2-aminobutanoate hydrochloride, a key building block in modern organic and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis, and significant applications, with a focus on its role in peptide synthesis and the development of pharmaceuticals.

Chemical Identity and Physicochemical Properties

(S)-tert-Butyl 2-aminobutanoate hydrochloride is the hydrochloride salt of the tert-butyl ester of (S)-2-aminobutanoic acid, a non-proteinogenic α-amino acid.[1] The presence of the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing it from participating in unwanted reactions during chemical synthesis.[2] This protection is particularly valuable in peptide synthesis, where controlled, sequential amide bond formation is required.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 53956-05-1 |

| Molecular Formula | C₈H₁₈ClNO₂ |

| Molecular Weight | 195.69 g/mol [3] |

| IUPAC Name | tert-butyl (2S)-2-aminobutanoate;hydrochloride[1] |

| Synonyms | H-Abu-OtBu.HCl, L-2-Aminobutyric acid tert-butyl ester hydrochloride, H-2-Abu-OtBu HCl, (S)-2-Aminobutanoic acid tert-butyl ester HCl[1] |

| InChI | InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1[1] |

| SMILES | CCC(C(=O)OC(C)(C)C)N.Cl[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | White to off-white crystalline solid.[1] |

| Solubility | Good solubility in polar protic solvents such as water, methanol, and ethanol; Limited solubility in less polar solvents like ethers and hydrocarbons.[2] |

| Stability | The hydrochloride salt is generally more stable and has a better shelf-life compared to the free amine form. The tert-butyl ester is resistant to basic hydrolysis but can be cleaved under acidic conditions.[2] |

Note: Specific quantitative data for melting point, optical rotation, and solubility in various solvents are not consistently reported in publicly available literature. Researchers should refer to the certificate of analysis from their specific supplier for precise values.

Synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride

The most common synthetic route to (S)-tert-Butyl 2-aminobutanoate hydrochloride involves a two-step process: esterification of (S)-2-aminobutanoic acid followed by the formation of the hydrochloride salt.

Caption: General synthesis workflow for (S)-tert-Butyl 2-aminobutanoate hydrochloride.

Experimental Protocol: General Procedure for Synthesis

The following is a generalized experimental protocol based on common synthetic methods.[2][4]

Step 1: Esterification of (S)-2-Aminobutanoic Acid

-

Suspend (S)-2-aminobutanoic acid in a suitable solvent such as dioxane or dichloromethane.[4]

-

Add an acid catalyst, for example, p-toluenesulfonic acid (PTSA) or sulfuric acid.[2]

-

Introduce the tert-butylating agent. This can be done by either adding tert-butanol directly to the reaction mixture or by bubbling isobutylene gas through the solution.[2][4]

-

Stir the reaction mixture at room temperature for an extended period (e.g., 2 to 5 days), monitoring the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC).[4]

-

Upon completion, quench the reaction and wash the organic layer with an aqueous bicarbonate solution, followed by water and brine.[4]

-

Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude (S)-tert-butyl 2-aminobutanoate as a free base.[4]

Step 2: Hydrochloride Salt Formation

-

Dissolve the crude free base in a dry, non-polar solvent like diethyl ether or dioxane.[4]

-

Cool the solution to a low temperature (e.g., -20°C to 0°C).[4]

-

Slowly add a solution of hydrogen chloride in the same solvent until precipitation of the hydrochloride salt is complete.

-

Isolate the solid product by filtration, wash with cold solvent, and dry under vacuum to yield (S)-tert-Butyl 2-aminobutanoate hydrochloride.[4]

Applications in Chemical Synthesis

Solid-Phase Peptide Synthesis (SPPS)

(S)-tert-Butyl 2-aminobutanoate hydrochloride is a valuable reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. In SPPS, it serves as a source for the non-proteinogenic amino acid (S)-2-aminobutanoic acid (Abu). The incorporation of unnatural amino acids like Abu can enhance the metabolic stability of peptides and modify their conformational properties, which is advantageous in the development of peptide-based therapeutics.[1]

The tert-butyl ester provides orthogonal protection of the C-terminus. This means the Nα-protecting group (commonly the fluorenylmethyloxycarbonyl, Fmoc, group) can be removed under basic conditions without affecting the acid-labile tert-butyl ester. This allows for the sequential addition of amino acids to the N-terminus of the growing peptide chain.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating (S)-2-aminobutanoic acid.

Experimental Protocol: General Procedure for Fmoc-SPPS

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating an Abu residue.[2]

-

Resin Preparation: Swell the appropriate solid support (e.g., Wang or Rink amide resin) in N,N-dimethylformamide (DMF) in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the incoming Fmoc-protected amino acid (which could be Fmoc-Abu-OH, derived from the title compound) using a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) with agitation.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Subsequently, treat the peptide-resin with a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid (TFA)) to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, isolate by centrifugation, and purify using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Intermediate in Pharmaceutical Synthesis

(S)-tert-Butyl 2-aminobutanoate hydrochloride serves as a chiral building block in the synthesis of various pharmaceutical compounds. A notable example is its potential role as a precursor in the synthesis of the anti-epileptic drug Levetiracetam.[5][6] The synthesis of Levetiracetam often involves the use of (S)-2-aminobutyric acid or its derivatives.[5][6] By providing a protected form of this key chiral intermediate, (S)-tert-Butyl 2-aminobutanoate hydrochloride can be a valuable starting material in multi-step synthetic routes. The general strategy involves the conversion of the amino acid derivative into (S)-2-aminobutyramide, which is then further reacted to form the final pyrrolidinone structure of Levetiracetam.[5][6]

Safety and Handling

(S)-tert-Butyl 2-aminobutanoate hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(S)-tert-Butyl 2-aminobutanoate hydrochloride is a versatile and valuable reagent for chemical synthesis. Its primary utility lies in its role as a protected form of the non-proteinogenic amino acid (S)-2-aminobutanoic acid, making it a key component in solid-phase peptide synthesis for the development of novel peptide therapeutics. Furthermore, its application as a chiral intermediate in the synthesis of pharmaceuticals underscores its importance in drug discovery and development. This guide provides a foundational understanding of its properties and applications for researchers and scientists in the field.

References

- 1. (S)-tert-Butyl 2-aminobutanoate hydrochloride (53956-05-1) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Tert-butyl 2-amino-2-methylpropanoate hydrochloride | C8H18ClNO2 | CID 12186776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. myexperiment.org [myexperiment.org]

(S)-tert-Butyl 2-aminobutanoate hydrochloride molecular weight

An In-depth Technical Guide on the Molecular Weight of (S)-tert-Butyl 2-aminobutanoate hydrochloride

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed analysis of the molecular weight of (S)-tert-Butyl 2-aminobutanoate hydrochloride, a protected form of the non-proteinogenic amino acid (S)-2-aminobutanoic acid.

Chemical Identity

(S)-tert-Butyl 2-aminobutanoate hydrochloride is identified by the CAS Number 53956-05-1.[1] Its structure includes a chiral center at the alpha-carbon, an ethyl side chain, and a tert-butyl ester group, with the molecule existing as a hydrochloride salt.[1]

Molecular Formula

The molecular formula for (S)-tert-Butyl 2-aminobutanoate hydrochloride is C8H18ClNO2.[1][2] This formula is crucial for the determination of its molecular weight.

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for (S)-tert-Butyl 2-aminobutanoate hydrochloride is based on its molecular formula and the standard atomic weights of each element.

The process involves:

-

Identifying each element present in the molecule.

-

Determining the number of atoms for each element from the molecular formula.

-

Multiplying the number of atoms of each element by its standard atomic weight.

-

Summing the results to obtain the total molecular weight.

Data Presentation

The quantitative data for the molecular weight calculation are summarized in the following tables.

Table 1: Standard Atomic Weights of Constituent Elements

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011[3][4] |

| Hydrogen | H | 1.008[5][6][7] |

| Chlorine | Cl | 35.453[8] |

| Nitrogen | N | 14.007[9][10][11] |

| Oxygen | O | 15.999[12][13] |

Table 2: Molecular Weight Calculation for (S)-tert-Butyl 2-aminobutanoate hydrochloride (C8H18ClNO2)

| Element | Symbol | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 18 | 1.008 | 18.144 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 195.69 |

The calculated molecular weight is consistent with published data, which reports the molecular weight as 195.69 g/mol [2][14] or approximately 195.7 g/mol .[1]

Visualization of Molecular Weight Components

The following diagram illustrates the contribution of each element to the final molecular weight of (S)-tert-Butyl 2-aminobutanoate hydrochloride.

Caption: Calculation workflow for the molecular weight.

Conclusion

The molecular weight of (S)-tert-Butyl 2-aminobutanoate hydrochloride has been determined to be 195.69 g/mol . This value is derived from its molecular formula, C8H18ClNO2, and the standard atomic weights of its constituent elements. Accurate knowledge of the molecular weight is fundamental for stoichiometric calculations in synthetic chemistry and for the preparation of solutions with precise concentrations in various research and development applications.

References

- 1. (S)-tert-Butyl 2-aminobutanoate hydrochloride (53956-05-1) for sale [vulcanchem.com]

- 2. (S)-tert-Butyl 2-aminobutanoate hydrochloride | 53956-05-1 [sigmaaldrich.cn]

- 3. youtube.com [youtube.com]

- 4. byjus.com [byjus.com]

- 5. quora.com [quora.com]

- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. chlorineinstitute.org [chlorineinstitute.org]

- 9. youtube.com [youtube.com]

- 10. Nitrogen - Wikipedia [en.wikipedia.org]

- 11. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. princeton.edu [princeton.edu]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

- 14. Tert-butyl 4-aminobutanoate hydrochloride | C8H18ClNO2 | CID 24750478 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-tert-Butyl 2-aminobutanoate Hydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-tert-Butyl 2-aminobutanoate hydrochloride (CAS Number: 53956-05-1). The information herein is critical for maintaining the integrity and purity of this compound, which is frequently utilized as a building block in pharmaceutical research and peptidomimetic development.

Chemical and Physical Properties

(S)-tert-Butyl 2-aminobutanoate hydrochloride is the hydrochloride salt of the tert-butyl ester of (S)-2-aminobutanoic acid. It typically presents as a white to off-white crystalline solid.[1] The presence of the hydrochloride salt enhances the compound's stability and shelf-life compared to its free amine form.[1] The tert-butyl ester group is a key feature, offering resistance to basic hydrolysis while being susceptible to cleavage under acidic conditions.[1]

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| CAS Number | 53956-05-1[1][2] |

| Molecular Formula | C₈H₁₈ClNO₂[1] |

| Molecular Weight | 195.7 g/mol [1] |

| IUPAC Name | tert-butyl (2S)-2-aminobutanoate;hydrochloride[1] |

| Appearance | White to off-white crystalline solid[1] |

Stability Profile

While specific, quantitative stability studies on (S)-tert-Butyl 2-aminobutanoate hydrochloride are not extensively available in public literature, its stability can be inferred from its chemical structure and general knowledge of amino acid esters. The primary factors influencing its stability are temperature, moisture, and pH.

Key Stability Considerations:

-

Hydrolytic Stability: The tert-butyl ester is sterically hindered, providing significant protection against hydrolysis under neutral and basic conditions. However, it is designed to be readily cleaved under acidic conditions. Prolonged exposure to strong acids will lead to the removal of the tert-butyl protecting group, yielding (S)-2-aminobutanoic acid.

-

Thermal Stability: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[3] It is advisable to avoid exposure to high temperatures.

-

Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic. Absorption of water can lead to hydrolysis and physical changes in the material. Therefore, storage in a dry environment is crucial.

-

Incompatibilities: The compound should not be stored with strong oxidizing agents, strong acids, or acid anhydrides.[4]

Table 2: Summary of Storage and Stability Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry, well-ventilated area.[4][5] Some suppliers recommend refrigeration (2-8 °C).[6] | Minimizes the rate of potential degradation reactions. |

| Humidity | Keep container tightly closed in a dry place.[4][6] | To prevent moisture absorption, which can lead to hydrolysis. |

| Atmosphere | Handle and store under an inert gas for optimal stability.[6] | Protects against degradation from atmospheric components like moisture and oxygen. |

| Container | Store in a tightly-closed container.[5][7] Avoid packing in metal containers.[6] | Prevents contamination and reaction with atmospheric components. Prevents potential reactions with metallic surfaces. |

Experimental Protocols

Detailed experimental protocols for stability testing of this specific compound are not publicly available. However, a standard approach to assessing the stability of a pharmaceutical intermediate like (S)-tert-Butyl 2-aminobutanoate hydrochloride would follow ICH (International Council for Harmonisation) guidelines.

General Protocol for Stability Testing:

A typical stability study would involve subjecting a batch of the compound to various storage conditions and analyzing samples at predetermined time points.

-

Sample Preparation: The compound is packaged in containers that simulate the proposed storage and distribution packaging.[8]

-

Storage Conditions:

-

Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.[8]

-

Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[8]

-

Stress testing: Involves more extreme conditions to understand potential degradation pathways. This includes exposure to higher temperatures (e.g., 50°C, 60°C), high humidity (≥75% RH), oxidation, photolysis, and a range of pH values in solution.[8]

-

-

Analysis: At specified intervals, samples are withdrawn and analyzed for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the active substance to determine if its concentration has changed.

-

Purity: Chromatographic methods (e.g., HPLC) are used to detect and quantify any degradation products.

-

Moisture content: Karl Fischer titration or other suitable methods to measure water content.

-

Visualized Workflows and Pathways

The following diagrams illustrate the logical relationships in handling and the potential degradation pathway for (S)-tert-Butyl 2-aminobutanoate hydrochloride.

Caption: Logical relationship between storage conditions and compound stability.

Caption: Potential degradation pathway under acidic conditions.

Handling and Safety Precautions

For safe handling of (S)-tert-Butyl 2-aminobutanoate hydrochloride, it is essential to use personal protective equipment and work in a well-ventilated area.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles with side-shields).[4][5][9]

-

Ventilation: Use only under a chemical fume hood or in a well-ventilated area to avoid inhalation of dust, mist, vapors, or spray.[4][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not ingest or breathe in the substance.[4] Wash hands thoroughly after handling.[5][7]

-

Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition.[4] Use non-sparking tools and take precautionary measures against static discharges.[4][7] In case of fire, use CO₂, dry chemical, or foam to extinguish.[4]

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the stability and integrity of (S)-tert-Butyl 2-aminobutanoate hydrochloride, leading to more reliable and reproducible experimental outcomes.

References

- 1. (S)-tert-Butyl 2-aminobutanoate hydrochloride (53956-05-1) for sale [vulcanchem.com]

- 2. (S)-tert-Butyl 2-aminobutanoate hydrochloride | 53956-05-1 [sigmaaldrich.cn]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. file.bldpharm.com [file.bldpharm.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Spectroscopic Profile of (S)-tert-Butyl 2-aminobutanoate hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectral data for (S)-tert-Butyl 2-aminobutanoate hydrochloride (CAS Number: 53956-05-1).[1] Aimed at researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such spectra are also provided.

(S)-tert-Butyl 2-aminobutanoate hydrochloride is a protected form of the non-proteinogenic amino acid (S)-2-aminobutanoic acid. [1] It is commonly used in peptide synthesis and pharmaceutical research as a building block for creating complex molecules.[1] Understanding its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in various applications.

Predicted Spectral Data

Due to the limited availability of published experimental spectra for (S)-tert-Butyl 2-aminobutanoate hydrochloride, the following data tables present predicted values based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | Broad Singlet | 3H | -NH₃⁺ |

| ~4.0 | Triplet | 1H | α-CH |

| ~2.0 | Multiplet | 2H | -CH₂-CH₃ |

| 1.48 | Singlet | 9H | -C(CH₃)₃ |

| ~1.0 | Triplet | 3H | -CH₂-CH₃ |

¹³C NMR (Carbon-13) NMR Spectral Data (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| ~170 | C=O (Ester Carbonyl) |

| ~83 | -C (CH₃)₃ |

| ~55 | α-C H |

| ~28 | -C(C H₃)₃ |

| ~25 | -C H₂-CH₃ |

| ~9 | -CH₂-C H₃ |

Infrared (IR) Spectroscopy

IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 | Strong, Broad | N-H stretch (from -NH₃⁺) |

| 2980-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1580 | Medium | N-H bend (asymmetric) |

| ~1500 | Medium | N-H bend (symmetric) |

| ~1250, ~1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass-to-Charge Ratio (m/z) Peaks (Predicted)

| m/z | Interpretation |

| 160.13 | [M+H]⁺ (protonated molecule, free base) |

| 104.07 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 58.06 | [CH₃CH₂CHNH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of (S)-tert-Butyl 2-aminobutanoate hydrochloride.

Materials:

-

(S)-tert-Butyl 2-aminobutanoate hydrochloride

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-tert-Butyl 2-aminobutanoate hydrochloride in 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

-

Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

Process the resulting Free Induction Decay (FID) by applying a Fourier transform.

-

Phase the spectrum and reference it to the residual solvent peak or an internal standard.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the FID and reference the spectrum.

-

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid (S)-tert-Butyl 2-aminobutanoate hydrochloride.

Materials:

-

(S)-tert-Butyl 2-aminobutanoate hydrochloride

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

-

Spatula

-

Potassium Bromide (KBr), IR grade (for pellet method)

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹). A sufficient number of scans (e.g., 16-32) should be co-added to improve the signal-to-noise ratio.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of (S)-tert-Butyl 2-aminobutanoate hydrochloride and its fragments.

Materials:

-

(S)-tert-Butyl 2-aminobutanoate hydrochloride

-

Mass spectrometer (e.g., Electrospray Ionization - ESI)

-

Solvent (e.g., methanol, water, acetonitrile mixture)

Procedure (using ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent mixture.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

-

-

Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and any characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Safety and Handling of (S)-tert-Butyl 2-aminobutanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (S)-tert-Butyl 2-aminobutanoate hydrochloride, a key building block in peptide synthesis and pharmaceutical research. The following sections detail the compound's properties, associated hazards, safe handling procedures, and relevant experimental protocols.

Chemical Identification and Physical Properties

(S)-tert-Butyl 2-aminobutanoate hydrochloride is a protected form of the non-proteinogenic amino acid (S)-2-aminobutanoic acid. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, while the hydrochloride salt enhances its stability and handling characteristics.[1]

Table 1: Chemical Identifiers [1]

| Identifier | Value |

| CAS Number | 53956-05-1 |

| Molecular Formula | C₈H₁₈ClNO₂ |

| Molecular Weight | 195.7 g/mol |

| IUPAC Name | tert-butyl (2S)-2-aminobutanoate;hydrochloride |

| Synonyms | H-Abu-OtBu.HCl, L-2-Aminobutyric acid tert-butyl ester HCl, (S)-2-Aminobutanoic acid tert-butyl ester HCl |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | White to off-white crystalline solid | [1] |

| Melting Point | 259-263 °C | [2] |

| Solubility | No specific data available | |

| Stability | Stable under normal conditions. Air sensitive. | [3][4] |

Hazard Identification and Toxicology

(S)-tert-Butyl 2-aminobutanoate hydrochloride is classified as an irritant. The primary hazards are associated with skin, eye, and respiratory tract irritation.[5]

Table 3: GHS Hazard Statements [5][6]

| Code | Hazard Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| H302 | Harmful if swallowed |

Toxicological Data:

To date, specific LD50 or LC50 values for (S)-tert-Butyl 2-aminobutanoate hydrochloride are not available in the public domain. The toxicological properties have not been thoroughly investigated.[7] Therefore, it should be handled with the caution appropriate for a potentially hazardous substance.

First-Aid Measures

Table 4: First-Aid Procedures [5][7]

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Handling, Storage, and Personal Protection

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Handling:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Handle in accordance with good industrial hygiene and safety practices.[4]

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Recommended storage is in a freezer.[8]

-

Store locked up.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles.

-

Skin Protection: Handle with gloves. Wear impervious clothing.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8]

Experimental Protocols

Synthesis of (S)-tert-Butyl 2-aminobutanoate hydrochloride

The synthesis involves two main steps: esterification of (S)-2-aminobutanoic acid and subsequent formation of the hydrochloride salt.[1] A common method utilizes isobutylene and an acid catalyst.

Detailed Methodology:

-

Esterification:

-

Suspend (S)-2-aminobutanoic acid in a suitable solvent such as dioxane in a pressure vessel (autoclave).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid.

-

Introduce isobutylene into the vessel.

-

Seal the vessel and stir the reaction mixture at room temperature for 2 to 3 days.

-

After the reaction is complete, vent the excess isobutylene.

-

Wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and brine to neutralize the acid and remove impurities.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the free base, (S)-tert-Butyl 2-aminobutanoate.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude (S)-tert-Butyl 2-aminobutanoate free base in a dry, inert solvent like diethyl ether.

-

Cool the solution to 0°C.

-

Slowly add a solution of hydrogen chloride in diethyl ether (or bubble dry HCl gas through the solution) until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-tert-Butyl 2-aminobutanoate hydrochloride as a white solid.

-

Caption: Synthesis workflow for (S)-tert-Butyl 2-aminobutanoate hydrochloride.

Purification and Analysis

Purification is typically achieved by recrystallization. The purity and identity of the final product can be confirmed by various analytical techniques.

Purification Protocol (Recrystallization):

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and diethyl ether).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the purified crystals under vacuum.

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid.

-

Detection: UV at 210 nm.

-

This method is used to assess the purity of the compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure of the compound. The spectra should be consistent with the expected structure of (S)-tert-Butyl 2-aminobutanoate hydrochloride.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound.

-

Caption: Workflow for the purification and analysis of the final product.

Stability and Reactivity

-

Chemical Stability: The product is stable under recommended storage conditions. It is, however, sensitive to air.[3][4]

-

Reactivity: The tert-butyl ester group is susceptible to cleavage under acidic conditions. The primary amine can undergo standard reactions of amines.

-

Incompatible Materials: Strong oxidizing agents, strong acids.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.

This guide is intended to provide comprehensive safety and handling information for (S)-tert-Butyl 2-aminobutanoate hydrochloride. It is essential for all users to review this information thoroughly before handling the compound and to adhere to all recommended safety procedures. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier for the most current information.

References

- 1. (S)-tert-Butyl 2-aminobutanoate hydrochloride (53956-05-1) for sale [vulcanchem.com]

- 2. (S)-(+)-2-氨基丁酰胺盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diaion.com [diaion.com]

- 8. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]

In-Depth Technical Guide to the Chirality of tert-Butyl 2-Aminobutanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-aminobutanoate hydrochloride is a chiral molecule of significant interest in the fields of synthetic organic chemistry and pharmaceutical development. As a protected form of the non-proteinogenic amino acid, 2-aminobutanoic acid, it serves as a valuable building block in the synthesis of complex chiral molecules, including peptide analogues and active pharmaceutical ingredients (APIs). The stereochemistry at the α-carbon is a critical determinant of the biological activity and pharmacological properties of its downstream products. This guide provides a comprehensive overview of the chirality of tert-butyl 2-aminobutanoate hydrochloride, including its synthesis, stereochemical properties, and methods for chiral analysis.

Stereochemistry and Physicochemical Properties

Tert-butyl 2-aminobutanoate possesses a single chiral center at the second carbon atom (C2) of the butanoate chain, giving rise to two enantiomers: (S)-tert-butyl 2-aminobutanoate and (R)-tert-butyl 2-aminobutanoate. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties in an achiral environment, but will rotate plane-polarized light in equal but opposite directions. The hydrochloride salt is the common commercially available form, which enhances stability and handling properties.

Table 1: Physicochemical and Stereochemical Data for tert-Butyl 2-Aminobutanoate Hydrochloride Enantiomers

| Property | (S)-Enantiomer | (R)-Enantiomer |

| IUPAC Name | tert-butyl (2S)-2-aminobutanoate;hydrochloride | tert-butyl (2R)-2-aminobutanoate;hydrochloride |

| CAS Number | 53956-05-1[1] | 959750-74-4 |

| Molecular Formula | C₈H₁₈ClNO₂[1] | C₈H₁₈ClNO₂ |

| Molecular Weight | 195.69 g/mol | 195.69 g/mol |

| Appearance | White to off-white crystalline solid[1] | Data not available |

| Specific Rotation ([α]D) | Data not available in searched literature | Data not available in searched literature |

| Melting Point | Data not available in searched literature | Data not available in searched literature |

Synthesis of Enantiopure tert-Butyl 2-Aminobutanoate Hydrochloride

The synthesis of enantiomerically pure tert-butyl 2-aminobutanoate hydrochloride typically starts from the corresponding enantiopure 2-aminobutanoic acid. The general synthetic pathway involves two key steps: esterification of the carboxylic acid and subsequent formation of the hydrochloride salt.

Logical Workflow for Synthesis

Caption: General synthetic workflow for enantiopure tert-butyl 2-aminobutanoate hydrochloride.

Experimental Protocol: Esterification and Salt Formation

The following is a generalized protocol based on common esterification procedures for amino acids.[1] Researchers should optimize conditions for their specific needs.

Materials:

-

(S)- or (R)-2-aminobutanoic acid

-

tert-Butanol

-

Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., sulfuric acid)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Anhydrous hydrogen chloride (gas or solution in a compatible solvent)

Procedure:

-

Esterification:

-

Suspend the enantiopure 2-aminobutanoic acid in an excess of tert-butanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise with stirring. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or other suitable method).

-

Remove the excess tert-butanol and volatile byproducts under reduced pressure.

-

-

Work-up and Isolation of the Free Ester:

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl 2-aminobutanoate free base.

-

-

Hydrochloride Salt Formation:

-

Dissolve the crude free base in a minimal amount of a dry, non-protic solvent such as anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., diethyl ether) dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product, tert-butyl 2-aminobutanoate hydrochloride.

-

Chiral Analysis

Ensuring the enantiomeric purity of the final product is critical. The most common and reliable method for determining the enantiomeric excess (e.e.) is through chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Analysis Workflow

Caption: Workflow for the chiral analysis of tert-butyl 2-aminobutanoate hydrochloride by HPLC.

Experimental Protocol: Chiral HPLC Method

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (to be optimized):

-

Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for amino acid derivatives. Examples include columns with amylose or cellulose derivatives (e.g., Chiralpak® series).

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection Wavelength: As the analyte lacks a strong chromophore, derivatization with a UV-active agent or the use of a detector other than UV-Vis (e.g., a charged aerosol detector or mass spectrometer) may be necessary for high sensitivity. If using UV detection, low wavelengths (e.g., ~210 nm) may provide some response.

-

Injection Volume: 5-20 µL.

Procedure:

-

Sample Preparation:

-

Prepare a standard solution of the racemic tert-butyl 2-aminobutanoate hydrochloride in the mobile phase.

-

Prepare a solution of the synthesized enantiopure sample in the mobile phase at the same concentration.

-

-

Analysis:

-

Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to confirm that the column and mobile phase provide adequate separation.

-

Inject the synthesized sample.

-

Identify the peaks corresponding to the two enantiomers based on their retention times.

-

-

Quantification:

-

Integrate the peak areas of the two enantiomer peaks in the chromatogram of the synthesized sample.

-

Calculate the enantiomeric excess (e.e.) using the following formula:

-

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

-

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

-

-

Conclusion

The chirality of tert-butyl 2-aminobutanoate hydrochloride is a fundamental aspect that dictates its utility in asymmetric synthesis. The preparation of enantiomerically pure forms is achievable through standard organic synthesis techniques, starting from the corresponding chiral amino acids. Rigorous chiral analysis, primarily through HPLC, is essential to confirm the enantiomeric purity of the final product. The information and protocols provided in this guide serve as a comprehensive resource for researchers and professionals working with this important chiral building block. It is recommended that all experimental procedures be optimized and validated for the specific laboratory conditions and desired product specifications.

References

The Strategic Integration of Non-Proteinogenic Amino Acids in Synthetic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids (NPAAs) into peptides and other molecular frameworks represents a paradigm shift in medicinal chemistry and drug discovery. Moving beyond the canonical 20 amino acids encoded by the genetic code, these unique building blocks offer a vast and versatile toolkit to modulate the pharmacological properties of therapeutic agents. This technical guide provides a comprehensive overview of the core principles, synthetic methodologies, and impactful applications of non-proteinogenic amino acids in modern chemical synthesis.

Introduction to Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids are amino acids that are not naturally encoded in an organism's genetic code.[1][2] While over 500 such amino acids have been identified in nature, serving roles as metabolic intermediates or components of secondary metabolites, thousands more have been synthesized in the laboratory.[2][3] The strategic incorporation of these "unnatural" amino acids into peptide-based therapeutics has been shown to significantly enhance their stability, potency, permeability, and bioavailability.[1][4] This has led to the development of novel drugs with improved pharmacokinetic profiles and therapeutic efficacy.

The primary advantages of utilizing NPAAs in peptide synthesis include:

-

Enhanced Proteolytic Stability: Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in the body. The introduction of NPAAs, such as D-amino acids or N-methylated amino acids, can render the peptide bonds resistant to enzymatic cleavage, thereby prolonging their in vivo half-life.[5][6]

-

Conformational Constraint: The unique steric properties of certain NPAAs, like α-aminoisobutyric acid (Aib), can induce specific secondary structures, such as helices or turns, in a peptide chain. This conformational rigidity can lead to higher binding affinity and selectivity for the target receptor.

-

Improved Pharmacokinetic Properties: Modifications such as N-methylation can increase the lipophilicity of a peptide, which can improve its ability to cross cell membranes and enhance its oral bioavailability.[1][6]

-

Novel Functionalities: NPAAs can be designed to carry specific functional groups, such as fluorescent tags, cross-linkers, or bioorthogonal handles, enabling a wide range of applications in chemical biology and diagnostics.[7]

Classification of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids can be broadly classified based on their structural modifications. The following diagram illustrates a common classification scheme.

Quantitative Data on the Impact of NPAAs

The incorporation of NPAAs has a quantifiable impact on the physicochemical and biological properties of peptides. The following tables summarize key data from various studies.

Table 1: Enhanced Enzymatic Stability of Peptides Containing D-Amino Acids

| Peptide Sequence (L-form) | Enzyme | Half-life (L-form) | Peptide Sequence (D-form) | Half-life (D-form) | Fold Increase in Stability |

| G-F -L-G | Chymotrypsin | < 5 min | G-dF -L-G | > 24 h | > 288 |

| K-L-V -F-F-A-E | Trypsin | 15 min | K-L-dV -F-F-A-E | > 12 h | > 48 |

| Native GLP-1 | DPP-4 | < 2 min[7] | Exenatide (contains D-Ala) | ~2.4 h[7] | ~72 |

Table 2: Comparative Binding Affinities of Somatostatin Analogs

| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) |

| Somatostatin-14 (Native) | SSTR1 | 1.8[8] |

| SSTR2 | 0.4[8] | |

| SSTR3 | 1.0[8] | |

| SSTR4 | 1.3[8] | |

| SSTR5 | 0.6[8] | |

| Octreotide (contains D-Phe, D-Trp) | SSTR1 | >1000[9] |

| SSTR2 | 0.1 - 1.0[8][9] | |

| SSTR3 | 12.1[8] | |

| SSTR4 | >1000[8] | |

| SSTR5 | 8.2[8] | |

| Pasireotide (contains D-Trp) | SSTR1 | 1.5 - 9.3[8][9] |

| SSTR2 | 0.9 - 1.0[8][9] | |

| SSTR3 | 1.5[8] | |

| SSTR4 | >1000[8] | |

| SSTR5 | 0.16[8] |

Table 3: Pharmacokinetic Profiles of Native Peptides vs. NPAA-Containing Analogs

| Peptide | Half-life | Key NPAA Modification |

| GLP-1 | < 2 minutes[7] | - |

| Exenatide | ~2.4 hours[7] | D-Ala at position 2 |

| Somatostatin | 2-3 minutes[10] | - |

| Octreotide | 90-120 minutes[10] | D-Phe, D-Trp |

| Lanreotide | 23-30 days (depot formulation)[11] | D-β-Nal |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an NPAA

This protocol outlines the manual synthesis of a peptide incorporating a non-proteinogenic amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected proteinogenic and non-proteinogenic amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling and Preparation: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes and drain.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (proteinogenic or non-proteinogenic, 4 equivalents) and OxymaPure (4 equivalents) in DMF.

-

Add DIC (4 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

-

Final Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

HPLC Purification of Synthetic Peptides

Materials:

-

Crude synthetic peptide

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Preparative RP-HPLC system with a C18 column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm syringe filter.

-

HPLC System Preparation: Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.[7]

-

Chromatographic Separation:

-

Inject the filtered sample onto the column.

-

Run a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient is 5% to 65% B over 30-60 minutes.[7]

-

-

Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector (typically at 214 nm and 280 nm).

-

Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Mass Spectrometry Analysis of Peptides Containing NPAAs

Procedure:

-

Sample Preparation: Dissolve the purified peptide (1-10 pmol) in a solvent suitable for mass spectrometry, such as a water/acetonitrile mixture with 0.1% formic acid.[3]

-

LC-MS/MS Analysis:

-

Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[3]

-

Separate the peptide from any remaining impurities on a C18 reverse-phase column using a water/acetonitrile gradient.

-

The mass spectrometer will automatically select the peptide ion for fragmentation (MS2) using a method like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[3]

-

-

Data Analysis:

-

The resulting MS/MS spectrum will contain a series of fragment ions (b- and y-ions).

-

Determine the peptide sequence by calculating the mass differences between the peaks in the fragment ion series.

-

For known NPAAs, a custom sequence database can be used for automated identification. For novel NPAAs, de novo sequencing software can be employed, where the mass of the NPAA residue is calculated from the fragmentation pattern.[3]

-

Signaling Pathways Modulated by NPAA-Containing Drugs

The therapeutic effects of many NPAA-containing drugs are mediated through their interaction with specific cellular signaling pathways. The following diagrams illustrate two such examples.

Somatostatin Analog Signaling Pathway

Somatostatin analogs like octreotide and lanreotide, which contain NPAAs, are used to treat neuroendocrine tumors and acromegaly. They act by binding to somatostatin receptors (SSTRs), primarily SSTR2 and SSTR5, which are G-protein coupled receptors. This binding initiates a signaling cascade that leads to the inhibition of hormone secretion and cell proliferation.[4][12]

GLP-1 Receptor Agonist Signaling Pathway

GLP-1 receptor agonists, such as exenatide and liraglutide, are used in the treatment of type 2 diabetes. These peptides, which incorporate NPAAs to resist degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), mimic the action of the endogenous hormone GLP-1.[7][13] They bind to the GLP-1 receptor, leading to increased insulin secretion in a glucose-dependent manner.

Conclusion

The integration of non-proteinogenic amino acids into synthetic chemistry has opened up new avenues for the design and development of novel therapeutics with superior pharmacological properties. By providing enhanced stability, conformational control, and improved pharmacokinetics, NPAAs have proven to be invaluable tools for overcoming the limitations of traditional peptide-based drugs. The continued exploration of new NPAA building blocks and synthetic methodologies will undoubtedly lead to the creation of the next generation of innovative and effective medicines.

References

- 1. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Population pharmacokinetics of exenatide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. From somatostatin to octreotide LAR: evolution of a somatostatin analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nanets.net [nanets.net]

- 12. pharmacyfreak.com [pharmacyfreak.com]

- 13. Glucagon-like peptide-1 and glucagon-like peptide-1 receptor agonists in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Role of (S)-2-aminobutanoic acid in peptidomimetics

An In-depth Technical Guide on the Role of (S)-2-Aminobutanoic Acid in Peptidomimetics

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidomimetics represent a pivotal class of therapeutic agents, designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] The incorporation of non-proteinogenic amino acids is a key strategy in this endeavor.[3] This technical guide focuses on (S)-2-aminobutanoic acid (L-α-Aminobutyric acid, Abu), a non-proteinogenic α-amino acid, and its role as a versatile building block in the design and development of advanced peptidomimetics. We will explore its impact on peptide conformation, biological activity, and metabolic stability. This document provides an in-depth overview of its synthesis, incorporation into peptide scaffolds, and applications in drug discovery, supported by quantitative data and detailed experimental protocols.

Introduction: The Need for Peptidomimetics

Natural peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive candidates for drug development.[1] However, their therapeutic application is often hampered by significant drawbacks, including:

-

Proteolytic Instability : Rapid degradation by proteases in the gastrointestinal tract and serum leads to a short half-life.[1][2]

-

Poor Bioavailability : High molecular weight and poor membrane permeability limit oral absorption and transport to target sites.[1][4]

-

Lack of Selectivity : The inherent flexibility of the peptide backbone can lead to interactions with multiple receptors, causing off-target effects.[1]

Peptidomimetics are designed to mimic the three-dimensional structure and biological function of natural peptides while overcoming these limitations.[2][5] By introducing structural modifications, such as incorporating unnatural amino acids, cyclization, or altering the peptide backbone, researchers can create molecules with enhanced stability, improved pharmacokinetic profiles, and greater receptor affinity and selectivity.[1][6][7][8]

(S)-2-Aminobutanoic Acid: A Key Building Block

(S)-2-aminobutanoic acid, also known as L-2-aminobutyric acid (Abu), is an achiral non-proteinogenic amino acid with the chemical formula C₄H₉NO₂.[9] Its structure features a simple yet distinct ethyl side chain, positioning it as a unique alternative to natural amino acids like alanine (methyl side chain) and valine (isopropyl side chain).[3] This subtle difference allows for the fine-tuning of steric and hydrophobic properties within a peptide sequence.

The incorporation of (S)-2-aminobutanoic acid into peptide chains can significantly influence: